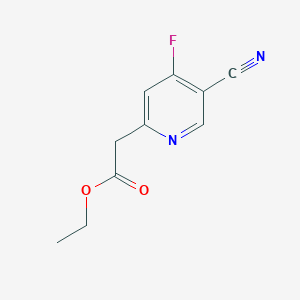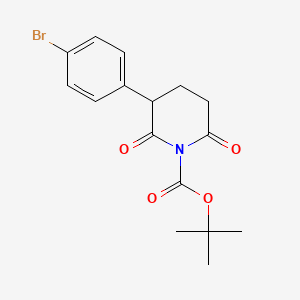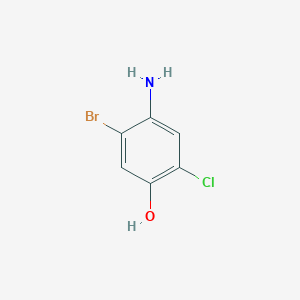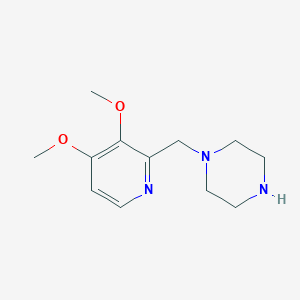
4-Amino-5-bromonaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-bromonaphthalen-2-ol is an organic compound with the molecular formula C10H8BrNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both amino and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromonaphthalen-2-ol typically involves multiple steps starting from naphthalene derivatives. One common method involves the bromination of naphthalene followed by amination and hydroxylation. The detailed steps are as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst to form 1-bromo-naphthalene.
Amination: The brominated naphthalene undergoes a substitution reaction with ammonia or an amine to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-bromonaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-amino-naphthalen-2-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: 4-Amino-naphthalen-2-ol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-bromonaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromonaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The hydroxyl group can also form hydrogen bonds, further stabilizing interactions with target molecules.
Comparison with Similar Compounds
4-Bromo-2-naphthalenol: Similar structure but lacks the amino group.
5-Amino-2-naphthalenol: Similar structure but lacks the bromine substituent.
4-Amino-1-naphthol: Similar structure but the bromine is replaced with a hydrogen atom.
Uniqueness: 4-Amino-5-bromonaphthalen-2-ol is unique due to the presence of both amino and bromine substituents on the naphthalene ring
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-amino-5-bromonaphthalen-2-ol |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H,12H2 |
InChI Key |
JYDNBRXZBVKFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


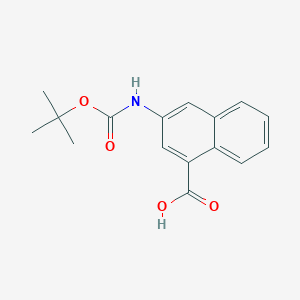
![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
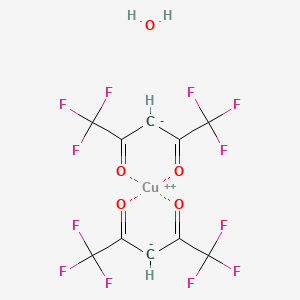
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)

![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

